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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthranils, also known as 2,1-benzisoxazoles, are crucial heterocyclic scaffolds in medicinal

chemistry and drug discovery. They serve as key intermediates in the synthesis of various

pharmaceuticals, including antimicrobial, antitubulin, and anti-inflammatory agents.[1]

Furthermore, derivatives of 2,1-benzisoxazoles are precursors to 2-aminoarylketones, which

are fundamental building blocks for synthesizing quinolines, acridines, and 1,4-

benzodiazepines—a class of potent psychoactive drugs.[2] This document provides a detailed,

reproducible protocol for the gram-scale synthesis of 3-substituted anthranils, adapted from a

method involving the reaction of nitroarenes with benzylic C-H acids.[2]

Principle:

The synthesis proceeds via the addition of a carbanion, generated from a benzylic C-H acid

(e.g., phenylacetonitrile), to a nitroarene at the ortho-position relative to the nitro group. The

resulting σH-adduct is then treated with a silylating agent (chlorotrimethylsilane) and an

additional strong base (t-BuOK) to induce cyclization and formation of the 3-aryl-2,1-

benzisoxazole.[2] This transition-metal-free method offers good yields and a broad substrate

scope.[3]
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Experimental Protocol
This protocol is based on the general procedure described by Mąkosza et al. for the synthesis

of 3-aryl-2,1-benzisoxazoles.[2] The following procedure is for a 10 mmol scale synthesis.

Materials and Equipment:

Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and

a dropping funnel under a nitrogen atmosphere.

Schlenk line or nitrogen balloon for inert atmosphere.

Low-temperature cooling bath (e.g., dry ice/acetone, -60 °C).

Standard laboratory glassware for workup and purification.

Rotary evaporator.

Column chromatography setup.

Reagents:

Nitroarene (e.g., 4-chloronitrobenzene, 10 mmol, 1.58 g)

Carbanion precursor (e.g., Phenylacetonitrile, 10 mmol, 1.17 g, 1.15 mL)

Potassium tert-butoxide (t-BuOK)

Chlorotrimethylsilane (TMSCl)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate

Dilute Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen

atmosphere, dissolve the nitroarene (10 mmol) and the carbanion precursor (10 mmol) in 35

mL of anhydrous THF.

Initial Deprotonation: Cool the stirred solution to -60 °C using a dry ice/acetone bath. Prepare

a solution of t-BuOK (11 mmol, 1.23 g) in 15 mL of anhydrous THF and add it dropwise to

the reaction mixture over 10 minutes, ensuring the temperature remains below -55 °C. Stir

the resulting mixture for an additional 5 minutes.

Silylation: Add chlorotrimethylsilane (40 mmol, 4.35 g, 5.1 mL) to the reaction mixture at -60

°C. Stir for another 5 minutes at this temperature.

Cyclization: Prepare a solution of t-BuOK (50 mmol, 5.61 g) in 70 mL of anhydrous THF. Add

this solution dropwise to the reaction mixture at -60 °C. After the addition is complete, allow

the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction

progress by TLC.

Workup: Once the reaction is complete, pour the mixture into dilute HCl (100 mL). Extract the

aqueous layer with ethyl acetate (3 x 75 mL).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude

product can be purified by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-2,1-benzisoxazole.

Data Presentation
The following table summarizes representative yields for the synthesis of various 3-aryl-2,1-

benzisoxazoles using the described protocol, demonstrating its applicability to a range of

substrates.
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Entry Nitroarene
Carbanion
Precursor

Product Yield (%)

1 Nitrobenzene
Phenylacetonitril

e

3-Phenyl-2,1-

benzisoxazole
75

2

4-

Chloronitrobenze

ne

Phenylacetonitril

e

6-Chloro-3-

phenyl-2,1-

benzisoxazole

82

3

4-

Methylnitrobenze

ne

Phenylacetonitril

e

6-Methyl-3-

phenyl-2,1-

benzisoxazole

78

4

2-

Chloronitrobenze

ne

Phenylacetonitril

e

4-Chloro-3-

phenyl-2,1-

benzisoxazole

65

5

4-

Chloronitrobenze

ne

4-

Chlorophenylace

tonitrile

6-Chloro-3-(4-

chlorophenyl)-2,1

-benzisoxazole

85

Yields are based on isolated product after purification and are representative of those reported

in the literature for similar syntheses.

Visualizations
Experimental Workflow Diagram:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Preparation

Reaction Steps

Workup & Purification

Dissolve Nitroarene & Carbanion Precursor in THF

Cool to -60 °C

Add t-BuOK Solution (1.1 eq)

Add Chlorotrimethylsilane (4 eq)

Add t-BuOK Solution (5 eq)

Warm to RT & Stir (2-5h)

Quench with Dilute HCl

Extract with Ethyl Acetate

Wash, Dry, Concentrate

Column Chromatography

Pure Anthranil Product

Click to download full resolution via product page

Caption: Workflow for the gram-scale synthesis of Anthranil derivatives.
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Reaction Signaling Pathway:

Starting Materials

Key Intermediates

Final Product

Nitroarene

σH-Adduct

Benzylic C-H Acid

Carbanion

t-BuOK

Nucleophilic Addition

Silylated Adduct

TMSCl

3-Aryl-2,1-benzisoxazole

t-BuOK
(Cyclization & Elimination)

Click to download full resolution via product page

Caption: Simplified reaction pathway for Anthranil synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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